molecular formula C8H12F3NO5 B13066424 (2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt

(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt

Cat. No.: B13066424
M. Wt: 259.18 g/mol
InChI Key: TWRZEPFMUZJIIS-JBUOLDKXSA-N
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Description

(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in the synthesis of complex molecules and in the study of biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt typically involves the use of specific reagents and controlled reaction conditions. One common method includes the reaction of (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid with trifluoroacetic acid under anhydrous conditions. The reaction is usually carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and precise control of reaction parameters are crucial in industrial production .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (2S,4R)-4-oxopiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt, while reduction of the carboxylic acid group can produce (2S,4R)-4-Hydroxypiperidine-2-methanol2,2,2-trifluoroaceticacidsalt .

Scientific Research Applications

(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, influencing the stereochemistry of chemical reactions. It can also bind to enzymes and receptors, modulating their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt apart from similar compounds is its trifluoroacetic acid moiety. This functional group imparts unique chemical properties, such as increased acidity and enhanced reactivity, making the compound particularly useful in specific synthetic and research applications .

Properties

Molecular Formula

C8H12F3NO5

Molecular Weight

259.18 g/mol

IUPAC Name

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H11NO3.C2HF3O2/c8-4-1-2-7-5(3-4)6(9)10;3-2(4,5)1(6)7/h4-5,7-8H,1-3H2,(H,9,10);(H,6,7)/t4-,5+;/m1./s1

InChI Key

TWRZEPFMUZJIIS-JBUOLDKXSA-N

Isomeric SMILES

C1CN[C@@H](C[C@@H]1O)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CNC(CC1O)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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